Cas no 2320177-01-1 ((1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide)
![(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide structure](https://ja.kuujia.com/scimg/cas/2320177-01-1x500.png)
(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide 化学的及び物理的性質
名前と識別子
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- (1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide
- 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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- インチ: 1S/C17H24N2O2/c1-21-16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20)
- InChIKey: HZMAWFWOTNWCRG-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CC2CCC(C1)N2C(NCCC1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 341
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 41.6
(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-1855-2μmol |
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
2320177-01-1 | 90%+ | 2μl |
$85.5 | 2023-04-23 | |
Life Chemicals | F6471-1855-30mg |
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
2320177-01-1 | 90%+ | 30mg |
$178.5 | 2023-04-23 | |
Life Chemicals | F6471-1855-20μmol |
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
2320177-01-1 | 90%+ | 20μl |
$118.5 | 2023-04-23 | |
Life Chemicals | F6471-1855-3mg |
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
2320177-01-1 | 90%+ | 3mg |
$94.5 | 2023-04-23 | |
Life Chemicals | F6471-1855-1mg |
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
2320177-01-1 | 90%+ | 1mg |
$81.0 | 2023-04-23 | |
Life Chemicals | F6471-1855-5μmol |
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
2320177-01-1 | 90%+ | 5μl |
$94.5 | 2023-04-23 | |
Life Chemicals | F6471-1855-2mg |
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
2320177-01-1 | 90%+ | 2mg |
$88.5 | 2023-04-23 | |
Life Chemicals | F6471-1855-10mg |
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
2320177-01-1 | 90%+ | 10mg |
$118.5 | 2023-04-23 | |
Life Chemicals | F6471-1855-5mg |
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
2320177-01-1 | 90%+ | 5mg |
$103.5 | 2023-04-23 | |
Life Chemicals | F6471-1855-10μmol |
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
2320177-01-1 | 90%+ | 10μl |
$103.5 | 2023-04-23 |
(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamideに関する追加情報
Exploring (1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide: Properties, Applications, and Market Insights
(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS No: 2320177-01-1) is a specialized organic compound with a unique bicyclic structure. This molecule belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered significant attention in pharmaceutical and chemical research due to their structural complexity and potential biological activities.
The compound features a methoxy group at the 3-position and a phenethyl carboxamide moiety attached to the nitrogen at the 8-position of the bicyclic framework. This specific stereochemistry, denoted by the (1R,5S) configuration, plays a crucial role in determining its physical and chemical properties, as well as its potential interactions with biological targets.
Recent trends in medicinal chemistry have shown growing interest in nitrogen-containing bicyclic compounds, particularly those with the 8-azabicyclo[3.2.1]octane scaffold. Researchers are actively investigating such structures for their potential in drug discovery, especially in the development of central nervous system (CNS) targeting agents. The presence of both hydrogen bond donor and acceptor sites in (1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide makes it particularly interesting for molecular recognition studies.
From a synthetic chemistry perspective, the preparation of enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives presents interesting challenges that have been addressed through various asymmetric synthesis approaches. The compound's stereochemical purity is often achieved through chiral resolution or asymmetric catalytic methods, which are topics of current research interest in organic synthesis.
The physical properties of (1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide include moderate solubility in common organic solvents, with limited water solubility due to its predominantly hydrophobic character. Its melting point and other thermodynamic properties are influenced by the specific crystalline form obtained during purification, which can be controlled through various crystallization techniques.
In the pharmaceutical sector, compounds with the 8-azabicyclo[3.2.1]octane core have shown promise in various therapeutic areas. While the specific applications of CAS 2320177-01-1 are still under investigation, analogs of this structure have demonstrated activity in modulating neurotransmitter systems, making them candidates for neurological research applications.
The analytical characterization of (1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves advanced techniques such as chiral HPLC for purity assessment, NMR spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification. These analytical methods are crucial for quality control in research and potential development processes.
From a market perspective, the demand for specialty chiral building blocks like this compound has been steadily increasing. Pharmaceutical companies and research institutions are actively seeking novel nitrogen-containing heterocycles for their drug discovery programs, driving interest in such structurally complex molecules.
Recent advancements in asymmetric synthesis methodologies have made compounds like (1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide more accessible to researchers. The development of efficient synthetic routes to this and related structures remains an active area of investigation in academic and industrial laboratories worldwide.
Safety considerations for handling CAS 2320177-01-1 follow standard laboratory protocols for organic compounds. Proper personal protective equipment should be used, and material safety data sheets should be consulted before working with this chemical. The compound should be stored under appropriate conditions to maintain its stability and purity.
Future research directions for 8-azabicyclo[3.2.1]octane derivatives may explore their potential in various therapeutic areas, their use as chiral ligands in asymmetric catalysis, or their application in materials science. The specific stereochemistry of (1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide offers unique opportunities for investigating structure-activity relationships in these diverse fields.
For researchers interested in obtaining (1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide, several specialty chemical suppliers offer this compound in various quantities and purity grades. The availability of custom synthesis services has also made it possible to obtain analogs and derivatives of this structure for specific research needs.
The intellectual property landscape surrounding 8-azabicyclo[3.2.1]octane-based compounds is evolving, with several patents covering synthetic methods and potential applications of related structures. Researchers working with CAS 2320177-01-1 should conduct proper patent searches to ensure freedom to operate in their intended applications.
In conclusion, (1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide represents an interesting example of structurally complex chiral molecules with potential applications in pharmaceutical research and other chemical fields. Its unique combination of stereochemistry and functional groups makes it a valuable compound for various scientific investigations.
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